molecular formula C12H9ClN4O B11858046 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11858046
M. Wt: 260.68 g/mol
InChI Key: BMTONOBXUHOYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for anticancer research and drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of purine, allowing it to act as a potent kinase inhibitor by competing with ATP for binding sites . This core structure is a common feature in the design of compounds targeting critical oncogenic pathways . As a synthetic building block, the reactive 4-chloro group serves as a primary site for nucleophilic substitution, enabling researchers to introduce diverse amine, alkoxy, or hydrazino functionalities to create novel derivatives for structure-activity relationship (SAR) studies . The 1-(2-methoxyphenyl) substituent is engineered as a strategic hydrophobic moiety that can enhance interactions within the hydrophobic regions of kinase binding sites . This compound is intended for use in pharmaceutical R&D, specifically in the synthesis and screening of potential therapeutic agents. It is supplied as a solid and must be stored in a freezer under an inert atmosphere. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Certificate of Analysis for specific data on identity and purity.

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

4-chloro-1-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4O/c1-18-10-5-3-2-4-9(10)17-12-8(6-16-17)11(13)14-7-15-12/h2-7H,1H3

InChI Key

BMTONOBXUHOYCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Pyrimidine Precursors

The foundational step involves constructing the pyrazolo[3,4-d]pyrimidine scaffold. A widely adopted method, as reported in and, utilizes substituted hydrazines reacting with trichloropyrimidine-5-carbaldehyde (Figure 1). For 1-(2-methoxyphenyl) substitution, 2-methoxyphenylhydrazine is condensed with 2,4,6-trichloropyrimidine-5-carbaldehyde in ethanol under reflux (24–48 hours), yielding 1-(2-methoxyphenyl)-6-chloropyrazolo[3,4-d]pyrimidine. This intermediate is subsequently chlorinated at position 4 using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or toluene

  • Temperature: 80–110°C for cyclocondensation; 70–90°C for chlorination

  • Catalyst: DMF (5–10 mol%) for POCl₃-mediated chlorination

One-Pot Synthesis via Vilsmeier-Haack Reaction

An alternative route, adapted from, employs the Vilsmeier-Haack reaction to generate 2,4,6-trichloropyrimidine-5-carbaldehyde from urea and diethyl malonate. Subsequent cyclization with 2-methoxyphenylhydrazine in a one-pot procedure minimizes intermediate isolation steps. This method achieves a 65–75% yield but requires stringent control over reaction stoichiometry and temperature gradients.

Key Optimization Parameters:

  • Molar Ratio: 1:1.2 (trichloropyrimidine-5-carbaldehyde : 2-methoxyphenylhydrazine)

  • Acid Scavenger: Triethylamine (TEA) to neutralize HCl byproducts

Functionalization and Chlorination at Position 4

Direct Chlorination Using POCl₃

Chlorination at position 4 is critical for achieving the target structure. As detailed in, POCl₃ in refluxing conditions (80–100°C) with catalytic DMF efficiently replaces hydroxyl or amino groups with chlorine. For example, 1-(2-methoxyphenyl)-6-hydroxypyrazolo[3,4-d]pyrimidine is treated with POCl₃ (3 equivalents) for 6–8 hours, yielding 4-chloro derivatives in 85–90% purity.

Typical Procedure:

  • Dissolve 1-(2-methoxyphenyl)-6-hydroxypyrazolo[3,4-d]pyrimidine (10 mmol) in POCl₃ (30 mL).

  • Add DMF (0.5 mL) and reflux at 90°C for 8 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Metal-Catalyzed Chlorination

Advanced methods utilize palladium catalysts for regioselective chlorination. For instance, using Pd(OAc)₂ and tert-butyl chloride under microwave irradiation (120°C, 30 minutes) achieves 92% conversion, though scalability remains a challenge.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (s, 1H, C5-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.54–7.48 (m, 2H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃).

IR (KBr, cm⁻¹):

  • 3065 (C-H aromatic), 1580 (C=N), 1245 (C-O-C), 765 (C-Cl).

Mass Spectrometry (ESI-TOF):

  • m/z 273.05 [M+H]⁺ (calculated for C₁₂H₁₀ClN₄O: 273.06).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Cyclocondensation2-Methoxyphenylhydrazine, Trichloropyrimidine65–7595–98Scalable, minimal byproducts
One-Pot VilsmeierUrea, Diethyl malonate60–7090–93Reduced isolation steps
POCl₃ ChlorinationHydroxypyrazolo intermediate85–9099High regioselectivity

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as allopurinol or other pyrazolo[3,4-D]pyrimidine derivatives.
  • Regioselective Direct Arylation : A palladium-catalyzed direct arylation method has been reported, allowing for the introduction of the 2-methoxyphenyl group in a regioselective manner. This method enhances the functionalization of the pyrazolo[3,4-D]pyrimidine core and allows for further derivatization .
  • Functionalization : The compound's chloro substituent can be utilized for nucleophilic substitution reactions, enabling the formation of various derivatives with potentially enhanced biological activities .

Biological Activities

The biological activities of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine and its derivatives have been extensively studied. Key areas of interest include:

  • Anticancer Activity : Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold have demonstrated significant anticancer properties by inhibiting various kinases involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit the PI3K/Akt signaling pathway and induce apoptosis in cancer cell lines .
  • Phosphodiesterase Inhibition : Some derivatives have been identified as selective phosphodiesterase-5 inhibitors, which are valuable in treating conditions like erectile dysfunction and pulmonary hypertension .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of a series of pyrazolo[3,4-D]pyrimidine derivatives on different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 8 µM against HeLa cells, primarily through the induction of apoptosis via caspase activation .

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-712.5Inhibition of PI3K/Akt pathway
Study BHeLa8.0Induction of apoptosis via caspase activation
Study CA54915.0Inhibition of EGFR signaling

Case Study 2: Synthesis and Pharmacological Evaluation

Another research effort focused on synthesizing novel derivatives of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine and evaluating their pharmacological properties. The study highlighted several compounds with promising antibacterial and anticancer activities, suggesting that modifications to the core structure could enhance efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1 (aryl/alkyl groups), 4 (halogens or amines), and 6 (functional groups like chloromethyl or methylthio). Key analogs include:

Compound Name Position 1 Substituent Position 4 Position 6 Substituent Molecular Formula Molecular Weight Key References
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 2-Methoxyphenyl Cl None C₁₂H₉ClN₄O 260.68 Inferred from analogs
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl + 3-methyl Cl None C₁₂H₉ClFN₄ 277.68
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Cl Chloromethyl C₇H₆Cl₂N₄ 233.06
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl Cl None C₁₁H₆Cl₂N₄ 265.10
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Tetrahydropyran-2-yl Cl None C₁₀H₁₁ClN₄O 238.67

Key Observations :

  • Position 1: Aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) or alkyl groups (e.g., methyl, tetrahydropyran-2-yl) influence solubility and target affinity. The 2-methoxyphenyl group likely enhances π-π stacking and hydrogen bonding compared to non-polar substituents .
  • Position 6 : Functional groups like chloromethyl (in compound 1b ) introduce reactivity for further derivatization, enabling the synthesis of disubstituted analogs with tailored pharmacological profiles.

Example :

  • 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Synthesized via refluxing the precursor with POCl₃/DMF, yielding a 75% isolated product.
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (): Prepared in two steps from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, achieving 83% yield.

Physicochemical Properties

  • Melting Points : Range from 128–129°C (4-chloro-1-(2-chloro-2-(4-fluorophenyl)ethyl) derivative ) to higher values for polar analogs.
  • NMR Signatures : The 1H-NMR of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows distinct peaks at δ 4.08 ppm (Me), 4.92 ppm (ClCH₂), and 8.46 ppm (pyrazole C-H) .
  • Solubility : Methoxy and fluoro substituents improve aqueous solubility compared to chloro or alkyl groups .

Biological Activity

4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}ClN4_{4}O
  • Molecular Weight : 238.65 g/mol
  • CAS Number : 650628-68-5

The biological activity of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine primarily involves its interaction with specific molecular targets. The compound is known to inhibit various enzymes and receptors, including:

  • Kinases : It shows inhibitory effects on kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
  • Enzymatic Inhibition : The compound has been reported to inhibit factor Xa and other related enzymes, contributing to its potential as an anticoagulant agent.

Anticancer Activity

Recent studies have demonstrated that 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50_{50} values ranging from 3 to 10 µM. It induced apoptosis and inhibited cell migration and cycle progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

Enzyme TargetInhibition TypeIC50_{50} Value
Factor XaCompetitive0.3 - 24 µM
EGFRNon-selective0.3 - 7.60 µM
VEGFR-2ModerateVariable

These results indicate that the compound can serve as a multitarget inhibitor with potential applications in cancer therapy .

Study on Anticancer Efficacy

In a comprehensive study involving various pyrazolo[3,4-d]pyrimidine derivatives, 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine was highlighted for its potent anticancer activity. The study assessed its effects on tumor growth in xenograft models, revealing that the compound effectively reduced tumor size and enhanced apoptosis markers compared to control treatments .

Enzymatic Activity Assessment

Another study focused on the compound's role as a factor Xa inhibitor. It demonstrated that modifications in the pyrazolo core could lead to enhanced selectivity and potency against coagulation factors, making it a candidate for anticoagulant drug development .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, often starting with cyclization of pyrazole and pyrimidine precursors. A common approach involves coupling a 2-methoxyphenyl group to the pyrazolo[3,4-d]pyrimidine core using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes adjusting solvent polarity (e.g., DMF or toluene), temperature (90–120°C), and stoichiometry of reagents to improve yields (43–65%) and purity. Microwave-assisted synthesis can enhance reaction efficiency and reduce side products .

Q. How is the compound characterized structurally and chemically?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, methoxyphenyl protons resonate at δ 3.8–4.0 ppm (OCH3_3) and pyrazolo-pyrimidine protons at δ 7.5–8.5 ppm .
  • Melting Point Analysis: Typically ranges between 199–270°C, depending on substituents .
  • Elemental Analysis: Validates C, H, N percentages (e.g., C15_{15}H12_{12}ClN4_4O requires C 58.73%, H 3.94%, N 18.25%) .

Q. What safety precautions are necessary when handling this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., argon). Use personal protective equipment (gloves, goggles) due to potential reactivity of the chloro substituent. Avoid organic solvents like DMSO or methanol for dissolution without proper ventilation .

Q. What is the primary biological mechanism of action?

The compound inhibits cyclin-dependent kinases (CDKs) and other kinases (e.g., S6K1, VEGFR-2) by competing with ATP binding. The pyrazolo[3,4-d]pyrimidine core mimics purine, enabling interactions with kinase catalytic domains. The 2-methoxyphenyl group enhances hydrophobic binding to enzyme pockets .

Advanced Questions

Q. How do structural modifications (e.g., substituent position) influence kinase inhibition potency?

  • Methoxy Position: 2-Methoxyphenyl derivatives show higher CDK2 inhibition (IC50_{50} < 100 nM) compared to 3- or 4-substituted analogs due to improved steric fit in the kinase active site .
  • Chloro Substituent: The 4-chloro group increases electrophilicity, enhancing covalent interactions with cysteine residues in kinases like EGFR .
  • Trifluoromethyl Additions: Introduce metabolic stability but may reduce solubility, requiring co-solvents (e.g., PEG-400) for in vitro assays .

Q. What methodologies are used to assess binding affinity and selectivity for kinase targets?

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measures IC50_{50} values using recombinant kinases (e.g., CDK2, VEGFR-2) and ATP-analog probes .
  • Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (kon_{on}/koff_{off}) to validate specificity against off-target kinases .
  • Molecular Docking: Predicts binding modes using software like AutoDock Vina, guided by X-ray crystallography data of kinase-inhibitor complexes .

Q. How is the compound evaluated for anticancer efficacy in cellular models?

  • Cell Viability Assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (typical IC50_{50} range: 0.5–10 µM) .
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Cell Cycle Analysis: Flow cytometry to confirm G1/S phase arrest via CDK inhibition .

Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?

  • Prodrug Design: Introduce phosphate or acetyl groups for enhanced solubility, which are cleaved in vivo .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Co-Solvency: Use DMSO/PBS mixtures (<5% DMSO) for in vivo administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.